B1574590 CLR457

CLR457

Cat. No. B1574590
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CLR457 is an orally bioavailable pan inhibitor of phosphatidylinositol-3-kinase (PI3K), with potential antineoplastic activity. Upon oral administration, pan-PI3K inhibitor CLR457 inhibits all of the PI3K kinase isoforms, which may result in apoptosis and growth inhibition in tumor cells overexpressing PI3K. Activation of the PI3K pathway promotes cell growth, survival, and resistance to both chemotherapy and radiotherapy.

Scientific Research Applications

Characterization and Early Clinical Trials

CLR457 is an orally bioavailable pan-phosphatidylinositol-4,5-bisphosphate 3-kinase (PI3K) inhibitor. It was studied for its anti-tumor activity and pharmacokinetics through in vitro biochemical assays and in vivo tumor xenografts. A first-in-human study aimed to determine the maximum tolerated dose (MTD), safety, pharmacokinetics (PK), and efficacy. However, the clinical development of CLR457 was terminated due to poor tolerability and limited antitumor activity, emphasizing the challenges in targeting all class I PI3K isoforms (Harding et al., 2018).

Related Research on Cytochrome P450 Reductase

While specific studies on CLR457 are limited, related research on cytochrome P450 reductase (CPR) provides insights into the broader context of this type of compound. CPR plays a central role in cytochrome P450 action, impacting drug metabolism and resistance mechanisms in various organisms. For instance, studies on bed bugs (Cimex lectularius) showed that silencing CPR genes led to reduced insecticide resistance, indicating its role in detoxification processes (Zhu et al., 2012).

Another study created a mouse model with reduced CPR expression (Cpr-low), which showed significant physiological changes such as reduced embryonic survival and female infertility, highlighting the critical role of CPR in various biological processes (Wei et al., 2010).

Application in Plant Biology

Research on plant NADPH-cytochrome P450 oxidoreductase (CPR) indicates its universality as an electron donor to eukaryotic cytochromes P450. This enzyme is conserved across different species and plays a role in modifying plant functionalities for improved or altered traits (Jensen & Møller, 2010).

properties

Product Name

CLR457

IUPAC Name

Unknown

SMILES

Unknown

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

CLR457;  CLR-457;  CLR 457.

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.